8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 8-position with a chlorine atom. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and binding interactions . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazolo-pyridazine derivatives, such as androgen receptor inhibitors (e.g., AZD3514) and bromodomain inhibitors .
Properties
CAS No. |
247220-86-6 |
|---|---|
Molecular Formula |
C12H6ClF3N4 |
Molecular Weight |
298.65 g/mol |
IUPAC Name |
8-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H6ClF3N4/c13-9-5-6-17-20-10(18-19-11(9)20)7-1-3-8(4-2-7)12(14,15)16/h1-6H |
InChI Key |
POUWGUIUTLXWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=CC=C3Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 4-(trifluoromethyl)phenylhydrazine with 3-chloropyridazine in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Studies have shown that triazole derivatives exhibit antitumor properties. The incorporation of the triazolo-pyridazine structure has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives have been tested against breast and lung cancer cells with promising results .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine against various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. The results demonstrated that it exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. The study concluded that the triazolo-pyridazine scaffold could serve as a basis for developing new antimicrobial agents.
Data Tables
Mechanism of Action
The mechanism of action of 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or disrupt bacterial cell membranes .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The pyridazine core in the target compound distinguishes it from pyrazine (e.g., ) or pyridine analogs (e.g., ), affecting aromatic π-stacking and hydrogen-bonding interactions .
- Synthetic Accessibility : Chlorination at the 8-position (as in the target compound) often requires harsh reagents like POCl₃, leading to moderate yields (e.g., 40–60% in ), whereas 6-Cl derivatives are more straightforward to synthesize .
Key Observations :
- The trifluoromethylphenyl group in the target compound may enhance AR affinity, as seen in AZD3514, but the absence of a 4-acetylpiperazine moiety (critical for AZD3514’s activity) suggests divergent mechanisms .
- Bromodomain inhibitors (e.g., ) prioritize 3-CF₃ and 6-substituents, whereas the target compound’s 8-Cl substitution could sterically hinder binding to acetyl-lysine pockets.
Physicochemical and Stability Comparisons
- Lipophilicity: The 4-(trifluoromethyl)phenyl group increases logP compared to non-aryl analogs (e.g., 3-CF₃-pyridazine in vs. target compound).
- Metabolic Stability : Trifluoromethyl groups generally reduce oxidative metabolism, but the 8-Cl may introduce susceptibility to nucleophilic substitution in vivo .
- Crystallinity : Pyridazine cores (target compound) exhibit lower melting points than pyrazine analogs (e.g., 150–160°C for vs. ~200°C for pyrazine derivatives) .
Biological Activity
8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological effects, particularly against various pathogens and in cancer research.
Synthesis
The compound can be synthesized using microwave-assisted methods that enhance yield and purity. The synthesis involves the reaction of suitable precursors under controlled microwave conditions, which optimizes reaction times and minimizes by-products. For example, the synthesis of related compounds has been documented to achieve yields exceeding 90% under similar conditions .
Structure-Activity Relationships (SAR)
The structural modifications of triazolo[4,3-b]pyridazine derivatives have been studied extensively to enhance their biological activity. The presence of a trifluoromethyl group at the para position of the phenyl ring has been shown to significantly influence the compound's potency against various targets. A recent study indicated that replacing the triazolopyridazine head group with other heteroaryl groups maintained or improved potency while reducing off-target effects, particularly on hERG channels .
Antiparasitic Activity
One of the most notable biological activities of 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine is its efficacy against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. The compound demonstrated an EC50 value of 0.17 μM in vitro, indicating strong antiparasitic activity. It was also found to be non-cytotoxic at concentrations up to 100 μM, suggesting a favorable safety profile for further development as an antiparasitic agent .
Anticancer Activity
In cancer research, derivatives of triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines. For instance, compounds similar to 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibited significant inhibitory effects on tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies have highlighted the potential of these compounds in targeting specific pathways associated with cancer cell survival and proliferation .
Case Study 1: Cryptosporidiosis Treatment
A study involving a series of triazolopyridazine derivatives reported that modifications led to enhanced activity against C. parvum. The most potent derivative displayed improved selectivity for the parasite over human ion channels, making it a promising candidate for further clinical evaluation.
Case Study 2: Antitumor Activity
Research on pyrazole derivatives indicated that compounds with structural similarities to triazolo[4,3-b]pyridazine showed significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). These studies utilized combination therapy approaches with doxorubicin to evaluate synergistic effects, revealing enhanced efficacy compared to monotherapy.
Data Tables
| Compound | Target Pathogen | EC50 (μM) | Selectivity | Notes |
|---|---|---|---|---|
| 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine | C. parvum | 0.17 | High | Non-cytotoxic up to 100 μM |
| Derivative A | Breast Cancer Cells | Varies | Moderate | Synergistic with doxorubicin |
| Derivative B | Other Parasites | TBD | TBD | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
